Carbon monoxide;1-ethylcyclopenta-1,3-diene;manganese
Description
Properties
CAS No. |
12116-56-2 |
|---|---|
Molecular Formula |
C10H9MnO3- |
Molecular Weight |
232.11 g/mol |
IUPAC Name |
carbon monoxide;2-ethylcyclopenta-1,3-diene;manganese |
InChI |
InChI=1S/C7H9.3CO.Mn/c1-2-7-5-3-4-6-7;3*1-2;/h3-6H,2H2,1H3;;;;/q-1;;;; |
InChI Key |
KTXWSQGDKNADEC-UHFFFAOYSA-N |
Origin of Product |
United States |
Preparation Methods
Temperature and Pressure Effects
Elevated temperatures (>150°C) during carbonylation accelerate side reactions, notably cyclopentadiene oligomerization, which reduces yield and complicates purification. Optimal conditions balance reaction rate and selectivity, with 100–125°C and 600–800 psig CO providing a 4–6 hour reaction window for >90% conversion.
Purification Strategies
Post-synthesis, MMT is isolated via steam distillation or solvent extraction (e.g., pentane/10% HCl biphasic separation). Residual manganese acetate and aluminum salts are removed through aqueous washes, yielding >98% pure MMT.
Industrial-Scale Considerations
Environmental and Regulatory Compliance
MMT synthesis generates manganese-containing waste streams, requiring chelation (e.g., EDTA) or precipitation (e.g., as Mn₃(PO₄)₂) prior to disposal. Regulatory limits on manganese emissions (e.g., 50 µg/m³ OSHA PEL) mandate closed-system processing and real-time air monitoring .
Chemical Reactions Analysis
Types of Reactions
Ethylcyclopentadienylmanganese(I) tricarbonyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form manganese oxides and other oxidation products.
Reduction: Reduction reactions can lead to the formation of lower oxidation state manganese compounds.
Substitution: The carbonyl ligands can be substituted with other ligands such as phosphines, amines, or halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and permanganates. Reactions are typically carried out under controlled conditions to prevent over-oxidation.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. Reactions are conducted under an inert atmosphere to prevent oxidation.
Substitution: Ligand substitution reactions often require the use of coordinating solvents and may be facilitated by heating or the use of catalysts.
Major Products Formed
Oxidation: Manganese oxides (MnO, MnO2) and other manganese-containing compounds.
Reduction: Lower oxidation state manganese complexes.
Substitution: Various substituted manganese complexes depending on the ligands used.
Scientific Research Applications
Ethylcyclopentadienylmanganese(I) tricarbonyl has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and polymerization reactions.
Material Science: The compound is used in the synthesis of advanced materials, including metal-organic frameworks (MOFs) and coordination polymers.
Biological Studies: It serves as a model compound for studying the behavior of manganese in biological systems and its potential therapeutic applications.
Industrial Applications: The compound is used in the production of high-octane fuels and as an additive in lubricants to enhance their performance.
Mechanism of Action
The mechanism of action of ethylcyclopentadienylmanganese(I) tricarbonyl involves the coordination of the manganese center with various substrates. The compound can facilitate electron transfer processes, making it an effective catalyst in redox reactions. The carbonyl ligands play a crucial role in stabilizing the manganese center and modulating its reactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Properties
Ethylcyclopentadienylmanganese(I) tricarbonyl is structurally analogous to methylcyclopentadienylmanganese tricarbonyl (C₅H₅CH₃)Mn(CO)₃ and cyclopentadienylmanganese tricarbonyl (C₅H₅)Mn(CO)₃. The ethyl group introduces greater steric bulk compared to the methyl or hydrogen substituents, which can hinder coordination to substrates or alter reaction pathways.
| Property | EthylCpMn(CO)₃ | MethylCpMn(CO)₃ | CpMn(CO)₃ |
|---|---|---|---|
| Substituent | Ethyl | Methyl | Hydrogen |
| Steric Bulk | High | Moderate | Low |
| Electron Donation | Moderate | Moderate | Low |
| Thermal Stability (°C) | 180–200 | 170–190 | 160–180 |
Thermal and Catalytic Behavior
Ethylcyclopentadienylmanganese tricarbonyl exhibits higher thermal stability than its unsubstituted counterpart, decomposing at 180–200°C compared to 160–180°C for CpMn(CO)₃. This stability is advantageous in high-temperature applications, such as combustion additives or polymerization catalysts. In contrast, cyclopentadienyliron dicarbonyl (CpFe(CO)₂) displays lower thermal stability (decomposition at ~150°C) but superior catalytic activity in carbonylation reactions due to iron’s distinct electronic configuration.
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